molecular formula C15H13ClN2OS B2957276 2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole CAS No. 325822-30-8

2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole

Cat. No.: B2957276
CAS No.: 325822-30-8
M. Wt: 304.79
InChI Key: ZBCSNQSIGXWJKU-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole is a useful research compound. Its molecular formula is C15H13ClN2OS and its molecular weight is 304.79. The purity is usually 95%.
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Scientific Research Applications

Agricultural Applications

Benzimidazole derivatives, such as carbendazim and tebuconazole, have been extensively utilized in agriculture for their fungicidal properties. Research by Campos et al. (2015) highlights the development of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these fungicides. These systems are designed to improve the delivery and efficacy of fungicides, offering controlled release, enhanced stability, and reduced toxicity, potentially applicable to derivatives like 2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole for plant protection and disease management Campos et al., 2015.

Medicinal Chemistry and Therapeutics

In medicinal chemistry, benzimidazole derivatives are investigated for their potential in treating various diseases. For instance, Pérez‐Villanueva et al. (2013) synthesized novel benzimidazole derivatives showing significant antiprotozoal activity against pathogens like Trichomonas vaginalis and Giardia intestinalis. These findings suggest the potential for related compounds in developing new therapeutic agents against protozoal infections Pérez‐Villanueva et al., 2013.

Another area of interest is the development of benzimidazole derivatives as H+/K+-ATPase inhibitors for treating acid-related disorders. Research demonstrates the efficacy of these compounds in inhibiting gastric acid secretion, indicating their potential use in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers Kohl et al., 1992.

Antimicrobial and Antifungal Applications

Benzimidazole derivatives also exhibit significant antimicrobial and antifungal activities. Studies have synthesized various benzimidazole compounds, demonstrating their efficacy against a range of bacterial and fungal pathogens. This suggests the potential of this compound and similar compounds in developing new antimicrobial and antifungal agents Sah et al., 2014.

Mechanism of Action

Target of Action

It has been found to inhibit cyp3a4 in human liver microsomes . CYP3A4 is an important enzyme in the body, primarily found in the liver and in the intestine. It oxidizes small foreign organic molecules (xenobiotics), such as toxins or drugs, so that they can be removed from the body.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c1-19-12-6-7-13-14(8-12)18-15(17-13)20-9-10-2-4-11(16)5-3-10/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCSNQSIGXWJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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